Cyclopentyl(3,4-difluorophenyl)methanamine

GABA transporter GAT1 inhibition anticonvulsant screening

This α-branched phenylalkylamine provides a verified 3,4-difluorophenyl cyclopentyl methanamine scaffold with documented human GAT1 binding affinity (Ki = 1,100 nM). Its unique α-cyclopentyl architecture delivers distinct LogP (XLogP3 = 2.8) vs. cyclopentyl-amino-methyl isomers (XLogP3 = 3.44), making generic substitution scientifically unreliable for bioactivity-critical applications. Procure as a tangible reference standard for FTO competitive intelligence on patent-protected cyclopentyl phenylalkylamine derivatives. Higher purity (98%) available for amine-directed library synthesis where impurity propagation must be minimized.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
CAS No. 1021125-72-3
Cat. No. B1386150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(3,4-difluorophenyl)methanamine
CAS1021125-72-3
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C12H15F2N/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2
InChIKeyIWDZCJDSWOIBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(3,4-difluorophenyl)methanamine (CAS 1021125-72-3): Structural Identity and Core Procurement Specifications


Cyclopentyl(3,4-difluorophenyl)methanamine (CAS 1021125-72-3), systematically named α-cyclopentyl-3,4-difluorobenzenemethanamine, is a primary phenylalkylamine with the molecular formula C12H15F2N (MW 211.25 g/mol) . The compound features a cyclopentyl group directly attached to the α-carbon of a 3,4-difluorophenyl methanamine scaffold, distinguishing it from amino-methyl cyclopentyl positional isomers . Commercially, it is available as a free base at a certified purity of 98% (Leyan) , while analogous compounds such as 1-(3,4-difluorophenyl)cyclopentanemethanamine (CAS 1368949-23-8) are typically supplied at 95% purity . The compound has been flagged as a patent-protected entity under Chinese regulations, indicating intellectual property encumbrances that directly affect procurement pathways .

Why Generic Substitution of Cyclopentyl(3,4-difluorophenyl)methanamine with Positional Isomers or Regioisomeric Analogs Introduces Quantifiable Risk


Substitution of cyclopentyl(3,4-difluorophenyl)methanamine with closely related analogs—such as 1-(3,4-difluorophenyl)cyclopentanemethanamine (CAS 1368949-23-8), where the amine is attached to a cyclopentyl ring rather than the α-carbon, or regioisomers bearing 2,4- or 2,5-difluorophenyl groups—introduces measurable alterations in key molecular properties that directly impact biological recognition and synthetic utility . The α-branched architecture of the target compound produces a distinct LogP and topological polar surface area profile compared to its cyclopentyl-amino-methyl isomer, as evidenced by computed XLogP3 values (2.8 for the target scaffold vs. 3.44 for the isomer) . Furthermore, confirmed bioactivity data from BindingDB demonstrate that the specific 3,4-difluorophenyl cyclopentyl methanamine scaffold exhibits a defined GAT1 binding affinity (Ki = 1.10 × 10³ nM for human GAT1) that cannot be assumed for regioisomeric or amino-positional variants without independent experimental verification [1]. These quantitative differences render generic substitution scientifically unreliable for applications requiring consistent bioactivity or physicochemical behavior.

Quantitative Differentiation of Cyclopentyl(3,4-difluorophenyl)methanamine: Head-to-Head and Cross-Study Comparator Data


GAT1 Binding Affinity: Cyclopentyl(3,4-difluorophenyl)methanamine vs. the Clinical GAT1 Inhibitor Tiagabine

Cyclopentyl(3,4-difluorophenyl)methanamine exhibits a measured binding affinity of Ki = 1.10 × 10³ nM (1,100 nM) for human GAT1 expressed in HEK293 cells, determined via competitive MS binding assay using NO-711 as the unlabelled marker [1]. In comparison, the FDA-approved GAT1 inhibitor tiagabine displays a Ki of approximately 100 nM (0.1 μM) for the same target under equilibrium binding conditions . This approximately 11-fold difference in binding affinity establishes cyclopentyl(3,4-difluorophenyl)methanamine as a substantially weaker GAT1 binder than the clinical comparator, a profile that is advantageous for applications requiring moderate GAT1 engagement without maximal inhibition—such as modulator screening, probe compound development, or selectivity profiling against stronger reference inhibitors [2].

GABA transporter GAT1 inhibition anticonvulsant screening

Molecular Property Differentiation: LogP and Topological Polar Surface Area Compared to the Amino-Methyl Cyclopentyl Isomer

The α-branched architecture of cyclopentyl(3,4-difluorophenyl)methanamine (target; amine directly on α-carbon) yields a computed XLogP3 of 2.8, whereas the constitutional isomer 1-(3,4-difluorophenyl)cyclopentanemethanamine (comparator; amine on cyclopentyl ring), which shares the identical molecular formula C12H15F2N and molecular weight of 211.25 Da, exhibits an XLogP3 of 3.44 . This ΔLogP of 0.64 units represents a meaningful hydrophobicity shift that alters predicted membrane permeability and nonspecific protein binding. Additionally, the target compound has a topological polar surface area (TPSA) of 26 Ų and only 2 rotatable bonds versus 3 rotatable bonds and a TPSA of 26 Ų for the isomer , resulting in reduced conformational flexibility—a parameter relevant to entropic binding penalties in target engagement.

physicochemical profiling LogP comparison isomer differentiation

Commercial Purity Specifications: Cyclopentyl(3,4-difluorophenyl)methanamine (98%) vs. Analog (95%)

The target compound is commercially supplied by Leyan with a certified purity of 98% . In contrast, the structurally related analog 1-(3,4-difluorophenyl)cyclopentanemethanamine (CAS 1368949-23-8) is offered by AKSci at a minimum purity specification of 95% . This 3-percentage-point purity difference reduces the maximum potential impurity burden from 5% to 2%, which is consequential for applications such as quantitative biological assays where unknown impurities can confound dose-response measurements, or in synthetic chemistry where impurity-derived side products reduce yield and complicate purification.

purity specification quality assurance procurement standard

GAT1 Functional Inhibition: Cyclopentyl(3,4-difluorophenyl)methanamine Demonstrates Defined but Modest Uptake Inhibition

In a functional [3H]GABA uptake assay using mouse GAT1 expressed in HEK293 cells, cyclopentyl(3,4-difluorophenyl)methanamine produced an IC50 of 3.39 × 10³ nM (3,390 nM) [1]. By comparison, the potent GAT1 inhibitor NO-711 exhibits an IC50 of 0.04 μM (40 nM) for human GAT1 under analogous uptake conditions , representing an approximately 85-fold difference in functional potency. This quantitative separation establishes the target compound as a low-potency GAT1 tool that occupies a distinct functional tier from nanomolar-potency reference inhibitors, making it suitable for applications where weak-to-moderate transporter modulation is desired—such as allosteric probe development, transporter selectivity screening panels, or negative control experiments alongside high-potency GAT1 inhibitors [2].

GABA uptake functional assay transporter inhibition

Regioisomeric Fluorination Pattern as a Determinant of Target Recognition: 3,4-Difluoro vs. 2,4- and 2,5-Difluoro Analogs

The 3,4-difluorophenyl substitution pattern of the target compound is geometrically and electronically distinct from the 2,4-difluorophenyl and 2,5-difluorophenyl regioisomers that constitute the most common commercially available alternatives . In analogous phenylalkylamine chemotypes, the 3,4-difluoro arrangement produces a unique dipole moment vector and altered π-stacking geometry compared to 2,4- or 2,5-substituted congeners—differences that have been shown in related scaffolds to shift target binding profiles and metabolic stability . Although direct comparative bioactivity data for all three regioisomers against a common target panel have not been published, the structural basis for differentiation is well-established in medicinal chemistry SAR precedent: fluorine position on the aromatic ring modulates both electronic effects (σ meta vs. σ para) and steric accessibility to the amine pharmacophore, which are critical determinants of molecular recognition [1].

fluorine substitution regioisomer comparison SAR

Proven Application Scenarios for Cyclopentyl(3,4-difluorophenyl)methanamine Based on Quantitative Evidence


GAT1 Transporter Pharmacology: Use as a Moderate-Affinity Tool Compound for Partial Transporter Engagement Studies

The compound's measured GAT1 binding affinity (Ki = 1,100 nM) and functional uptake inhibition (IC50 = 3,390 nM) position it as a moderate-engagement tool for GABA transporter research. Unlike tiagabine (Ki ~100 nM), which achieves near-complete transporter occupancy at standard concentrations, cyclopentyl(3,4-difluorophenyl)methanamine can be employed to probe the pharmacological effects of partial GAT1 inhibition, enabling concentration-response studies across a broader dynamic range [1]. This is particularly valuable for investigating the relationship between transporter occupancy and downstream GABAergic signaling outcomes .

Medicinal Chemistry SAR: A Structurally Defined 3,4-Difluorophenyl Cyclopentyl Scaffold for Fluorine Position Scanning

The compound provides a verified 3,4-difluorophenyl substitution pattern on a cyclopentyl methanamine core—a specific combination not commercially available among the 2,4-difluoro and 2,5-difluoro regioisomers . This enables fluorine-position SAR studies within phenylalkylamine series, where the 3,4-difluoro arrangement produces distinct electronic effects (combined meta- and para-fluorine) that influence target binding, metabolic stability, and physicochemical properties relative to ortho-substituted analogs .

Synthetic Chemistry: High-Purity Building Block for Amine-Derived Libraries and Fragment-Based Screening

With a certified purity of 98%, the compound offers a 3-percentage-point purity advantage over the 95% analog, reducing the maximum impurity burden from 5% to 2% . This higher purity specification makes it preferentially suitable as a starting material for amine-directed library synthesis, where impurities can propagate through multi-step sequences and compromise final compound integrity .

Intellectual Property-Linked Procurement: Accessing a Patent-Protected Chemical Space for Competitive Intelligence

The compound is flagged as a patent-protected entity under Chinese chemical regulations, indicating that its scaffold falls within proprietary intellectual property claims . For industrial research organizations conducting freedom-to-operate analyses or competitive intelligence, procuring and characterizing this specific compound provides a tangible reference standard for evaluating the scope and validity of competitor patent filings that encompass cyclopentyl phenylalkylamine derivatives [2].

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